molecular formula C24H25N5 B5410267 5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B5410267
M. Wt: 383.5 g/mol
InChI Key: LDYABKITCYCJHP-UHFFFAOYSA-N
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Description

5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and pyridine rings, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the pyridine ring through cyclization reactions. Key reagents often include ethylpyrazole, phenylboronic acid, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine stands out due to its unique combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-2-29-16-18(14-25-29)15-28-13-12-23-22(17-28)24(27-26-23)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,14,16H,2,12-13,15,17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYABKITCYCJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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